5-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-7-nitroquinolin-8-ol
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Overview
Description
5-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-7-NITRO-8-QUINOLINOL is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core substituted with a nitro group and a piperazine moiety linked to a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-7-NITRO-8-QUINOLINOL typically involves multiple steps, including the formation of the quinoline core, nitration, and subsequent functionalization with the piperazine derivative. One common method involves the cyclization of appropriate precursors followed by nitration and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-7-NITRO-8-QUINOLINOL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The piperazine moiety can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction, nucleophiles for substitution reactions, and boronic acids or esters for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the methoxy position .
Scientific Research Applications
5-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-7-NITRO-8-QUINOLINOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-7-NITRO-8-QUINOLINOL involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction can lead to therapeutic effects in conditions like hypertension and cardiac arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar receptor affinity, used to manage hypertension.
Uniqueness
5-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-7-NITRO-8-QUINOLINOL is unique due to its specific substitution pattern on the quinoline core and the presence of both a nitro group and a piperazine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C21H22N4O4 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
5-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-nitroquinolin-8-ol |
InChI |
InChI=1S/C21H22N4O4/c1-29-19-7-3-2-6-17(19)24-11-9-23(10-12-24)14-15-13-18(25(27)28)21(26)20-16(15)5-4-8-22-20/h2-8,13,26H,9-12,14H2,1H3 |
InChI Key |
GPCANSSSEPEFNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C4=C3C=CC=N4)O)[N+](=O)[O-] |
Origin of Product |
United States |
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